Methyltetrazine-amido-PEG7-azide
Description
Evolution of Bioorthogonal Chemical Methodologies in Contemporary Research
The concept of "bioorthogonal chemistry," first coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This field has rapidly expanded, providing researchers with a powerful toolkit for studying biomolecules like proteins, glycans, and lipids in real-time and within their natural context. wikipedia.orgnih.gov
Early bioorthogonal reactions, such as the Staudinger ligation, were groundbreaking but had limitations like slow reaction kinetics. acs.orgnih.gov This spurred the development of faster and more efficient methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgacs.org These methodologies have been instrumental in a wide array of applications, from cellular imaging to the development of new therapeutics. nih.govyoutube.com The evolution of these techniques continues, with a focus on creating new reactions that are orthogonal to existing ones, allowing for multiple, simultaneous labeling experiments within the same biological system. nih.gov
Principles of Heterobifunctional Linker Design for Advanced Research Applications
Heterobifunctional linkers are chemical reagents that possess two different reactive groups, enabling the sequential and specific conjugation of two distinct molecules. creative-biolabs.com This design overcomes a major limitation of homobifunctional linkers (which have identical reactive groups), namely the potential for uncontrolled polymerization. creative-biolabs.com The intrinsic asymmetry of heterobifunctional linkers allows for a more controlled, multi-step conjugation process, ensuring a precise orientation and stoichiometry of the final conjugate. creative-biolabs.com
The design of these linkers is modular, consisting of two different reactive moieties connected by a spacer. nih.govnih.gov The choice of reactive groups is dictated by the functional groups present on the target molecules. The spacer's length and composition are also critical, influencing the physicochemical properties of the resulting conjugate, such as its solubility and stability. nih.govnih.gov This modularity allows for the rational design of linkers tailored to specific research applications, from studying protein-protein interactions to developing antibody-drug conjugates (ADCs) and targeted drug delivery systems. nih.govnih.govscbt.com
Positioning of Methyltetrazine-amido-PEG7-azide within the Landscape of Bioorthogonal Tools for Research
This compound is a prime example of a modern heterobifunctional linker, integrating several key features that make it a versatile tool for chemical biology research. It is a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker and a click chemistry reagent. medchemexpress.com This compound contains a methyltetrazine group and an azide (B81097) group, allowing it to participate in distinct bioorthogonal reactions. medchemexpress.combroadpharm.com
Overview of Methyltetrazine and Azide Functionalities in Research Contexts
The two reactive ends of this compound provide orthogonal reactivity, a crucial feature for sequential bioconjugation.
The methyltetrazine moiety is known for its exceptionally fast reaction kinetics in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). conju-probe.comconju-probe.com This reaction is highly chemoselective, meaning it does not interfere with other functional groups found in biological systems, and it proceeds efficiently under mild, aqueous conditions without the need for a catalyst. conju-probe.comconju-probe.com While methyltetrazine exhibits better stability compared to its non-methylated counterpart, it has a slightly lower reaction rate. conju-probe.com The presence of the methyl group can, however, offer improved kinetics in certain IEDDA reactions, providing an alternative pathway for efficient bioconjugation. adcreviews.com
The azide group is a cornerstone of bioorthogonal chemistry. It is small, biocompatible, and generally unreactive with native biological functionalities. nih.gov Azides can be readily introduced into biomolecules through metabolic labeling or chemical modification. acs.orgkinxcdn.com The azide group can then be selectively targeted by a probe containing a complementary reactive partner. It famously participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. acs.org For applications in living cells where copper's toxicity is a concern, the azide can react with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. wikipedia.orgacs.org
The combination of these two functionalities in one molecule allows for a two-step, orthogonal labeling strategy. For instance, the azide can be reacted with an alkyne-containing molecule first, followed by the reaction of the methyltetrazine with a TCO-tagged biomolecule.
Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Research Reagent Performance
The central component of this compound is the polyethylene glycol (PEG) spacer. PEG linkers are widely used in bioconjugation due to their unique and beneficial properties. chempep.com They are composed of repeating ethylene (B1197577) oxide units, which makes them highly water-soluble, flexible, and generally non-immunogenic. chempep.comaxispharm.com
The inclusion of a PEG linker in a bioconjugation reagent offers several advantages:
Improved Solubility: PEG linkers can significantly increase the solubility of hydrophobic molecules in aqueous solutions, which is crucial for biological applications. axispharm.comprecisepeg.com
Enhanced Stability: The hydration shell created by the PEG chain can protect the conjugated molecules from enzymatic degradation. precisepeg.com
Reduced Steric Hindrance: The flexible nature of the PEG chain provides a spatial separation between the conjugated molecules, minimizing potential interference with their biological function. precisepeg.com
Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for fine control over the distance between the two conjugated partners. purepeg.com In the case of this compound, the "PEG7" designation indicates a chain of seven ethylene glycol units.
The table below summarizes the key properties and functions of the components of this compound.
| Component | Key Property | Primary Function in Bioconjugation |
| Methyltetrazine | Reacts rapidly with strained alkenes (e.g., TCO) via IEDDA. | Enables fast, catalyst-free, and highly selective "click" ligation. conju-probe.comconju-probe.com |
| Azide | Reacts with alkynes (CuAAC) or strained alkynes (SPAAC). | Provides a versatile and bioorthogonal handle for "click" chemistry. acs.orgnih.gov |
| PEG7 Linker | Hydrophilic, flexible, and biocompatible. | Increases solubility, enhances stability, and provides spatial separation. chempep.comaxispharm.comprecisepeg.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O8/c1-23-31-33-27(34-32-23)25-4-2-24(3-5-25)22-29-26(36)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-30-35-28/h2-5H,6-22H2,1H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDMYSBOSSHIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Research Design Principles for Methyltetrazine Amido Peg7 Azide
Strategic Design Considerations for PEG-Based Linkers in Bioconjugation Research
The use of polyethylene (B3416737) glycol (PEG) linkers in bioconjugation is a foundational strategy to improve the therapeutic and diagnostic potential of biomolecules. axispharm.com The design of these linkers, particularly heterobifunctional ones like Methyltetrazine-amido-PEG7-azide, involves careful consideration of several key parameters to achieve the desired outcome. nih.gov
A primary advantage of incorporating a PEG chain is the enhancement of hydrophilicity. axispharm.com This property improves the solubility of often hydrophobic drug molecules in aqueous physiological environments and helps prevent aggregation of protein conjugates. nih.govaxispharm.com Furthermore, the PEG chain can shield the attached biomolecule from proteolytic enzymes and reduce its immunogenicity, leading to enhanced stability and a longer circulation half-life in biological systems. axispharm.com The polarity distribution along the PEG backbone has been shown to enhance the accessibility of the linker's reactive ends to the protein surface, which is advantageous for capturing dynamic regions of proteins. nih.gov
The length of the PEG linker is a critical design element. It must be optimized to provide adequate separation between the two conjugated molecules, ensuring that their biological functions are not sterically hindered. Studies involving PEG-linked dimeric ligands have demonstrated that binding activities are highly dependent on the linker length, with an optimal length providing the most potent effect. nih.gov The use of discrete PEG (dPEG®) linkers, which are single molecular weight compounds, is often preferred over traditional polydisperse PEGs to ensure homogeneity in the final conjugate, a critical factor for therapeutic applications. enovatia.com
Modern linker design also incorporates features to simplify the analysis of the final product. Cleavable linkers, for instance, can be engineered to break under specific conditions (e.g., during mass spectrometry sample preparation). nih.govnih.gov This allows the complex PEG-protein conjugate to be analyzed in separate, more manageable parts, enabling the use of traditional methods like peptide mapping to precisely identify the sites of conjugation on a protein. nih.govnih.govacs.org This strategic design greatly reduces the analytical challenges typically associated with heterogeneous and bulky PEGylated molecules. nih.gov
Research Synthesis Pathways for Incorporating Azide (B81097) Functionality into PEG Linkers
The azide group (N₃) is a cornerstone of "click chemistry," valued for its stability and specific reactivity with alkyne partners in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions. medchemexpress.com Incorporating an azide into a PEG linker is a common step in creating heterobifunctional reagents for bioconjugation research.
A prevalent synthetic strategy begins with a PEG chain that has hydroxyl (-OH) groups at both ends. nih.govuq.edu.au To create a heterobifunctional linker, one of the hydroxyl groups must be selectively modified while the other is either protected or modified with a different functional group in a subsequent step. This process is often referred to as the "desymmetrization" of the PEG molecule. nih.govuq.edu.au
A widely used two-step pathway to introduce the azide involves first converting a terminal hydroxyl group into a better leaving group, typically a mesylate (-OMs). researchgate.net This is achieved by reacting the PEG-alcohol with mesyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et₃N). researchgate.net The resulting PEG-mesylate is then reacted with an azide salt, such as sodium azide (NaN₃), in a nucleophilic substitution reaction to yield the desired azido-functionalized PEG (PEG-N₃). researchgate.net The efficiency of this azidation step can be quantitatively confirmed through analytical techniques. researchgate.net These azide-terminated PEGs are versatile intermediates, ready for conjugation to molecules containing alkyne, DBCO, or BCN groups. medchemexpress.com
Research Synthesis Pathways for Incorporating Methyltetrazine Functionality into PEG Linkers
The methyltetrazine group is a highly reactive "bioorthogonal" handle, meaning it reacts selectively with a specific partner even in a complex biological environment. Its reaction partner is a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). medchemexpress.comaxispharm.com This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is exceptionally fast and allows for efficient conjugation at low concentrations without the need for a catalyst. medchemexpress.comaxispharm.com
The synthesis of a methyltetrazine-functionalized PEG linker typically involves coupling a pre-formed methyltetrazine-containing molecule to a PEG chain that has a complementary reactive group. For this compound, a common pathway involves starting with a PEG linker that has an azide on one end and a carboxylic acid or an activated ester on the other. A methyltetrazine derivative containing a primary amine, such as Methyltetrazine-amine, can then be coupled to the carboxylic acid end of the PEG chain. broadpharm.com This coupling reaction forms a stable amide bond ("-amido-") and is usually facilitated by standard peptide coupling reagents like HATU or EDC. broadpharm.com This modular approach allows for the efficient construction of the final heterobifunctional linker.
| Functional Group | Corresponding Reaction | Key Features |
| Methyltetrazine | Inverse-Electron-Demand Diels-Alder (iEDDA) with TCO | Extremely fast, bioorthogonal, catalyst-free. medchemexpress.comaxispharm.com |
| Azide | Azide-Alkyne Cycloaddition (Click Chemistry) | Highly specific, bioorthogonal, can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC). broadpharm.commedchemexpress.com |
Analytical Methodologies for Characterization and Purity Assessment for Research Applications
Rigorous characterization and purity assessment are essential to validate the synthesis of a compound like this compound and ensure its effective use in research. nih.gov A combination of chromatographic and spectroscopic techniques is employed for this purpose.
The purification of PEG-containing linkers presents unique challenges due to their high polarity, which can cause streaking and poor separation on standard silica (B1680970) gel columns. reddit.com Therefore, more advanced chromatographic methods are typically required.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for both purifying and analyzing PEGylated compounds. nih.gov
Reversed-Phase HPLC (RP-HPLC) is particularly effective and can separate PEG homologs based on their size, allowing for the isolation of discrete, monodisperse linkers. mdpi.com It is also used to assess the purity of the final product. nih.gov
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume and is useful for separating the PEGylated conjugate from unreacted protein or smaller molecules. nih.gov
In some cases, PEG-modulated chromatography, where PEG is included in the chromatography buffers, can be used to improve the binding capacity of the resin and the purity of the final product. nih.gov
Once purified, the identity and structure of the linker must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the chemical structure of the synthesized linker. nih.gov They provide information about the arrangement of atoms and confirm the successful installation of the functional groups. However, the methylene (B1212753) protons adjacent to the azide group can sometimes be obscured by the large signals from the repeating PEG units. nih.gov A clever analytical strategy to overcome this involves reacting the PEG-azide with an alkyne in a click reaction to form a 1,2,3-triazole adduct. The resulting triazole proton has a distinct chemical shift in the ¹H NMR spectrum, allowing for straightforward and accurate quantification of azide incorporation. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the compound, confirming its elemental composition. enovatia.comnih.gov While powerful, the analysis of PEGylated molecules by MS can be complicated by the charge heterogeneity and, in the case of polydisperse PEGs, the broad mass distribution. nih.govacs.org Specialized techniques, such as the postcolumn addition of specific amines to reduce charge-state complexity, have been developed to obtain clear and accurate mass data for high-molecular-weight PEG compounds. acs.org
Together, these analytical methods provide a comprehensive characterization of the synthesized linker, ensuring its identity, purity, and readiness for use in demanding bioconjugation research.
Orthogonal Bioconjugation Strategies Employing Methyltetrazine Amido Peg7 Azide in Chemical Research
Inverse-Electron-Demand Diels-Alder (IEDDA) Click Chemistry with the Methyltetrazine Moiety in Research Systems
The methyltetrazine moiety of Methyltetrazine-amido-PEG7-azide participates in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry. conju-probe.commedchemexpress.com This reaction is prized for its exceptionally fast kinetics and high selectivity, proceeding efficiently under mild, physiological conditions without the need for a catalyst. conju-probe.commedchemexpress.com
The IEDDA reaction involving methyltetrazine is among the fastest bioorthogonal ligations currently available to researchers. conju-probe.com The reaction's high speed allows for the modification of biomolecules even at low concentrations. broadpharm.com For instance, the reaction of tetrazines with trans-cyclooctene (B1233481) (TCO) derivatives can achieve second-order rate constants on the order of 2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture. broadpharm.com In aqueous media, reactions with dienophiles like TCO or norbornenes exhibit rates around 1 M⁻¹s⁻¹. broadpharm.com This rapid reactivity is coupled with outstanding chemoselectivity; the methyltetrazine group does not interact with other functional groups typically found in biological samples, ensuring that the conjugation is highly specific. conju-probe.com This combination of speed and specificity makes it an ideal tool for applications like live cell labeling and molecular imaging. broadpharm.com
The methyltetrazine moiety readily reacts with a variety of strained dienophiles, which are alkenes that have been geometrically constrained to enhance their reactivity in IEDDA reactions. conju-probe.com
trans-Cyclooctenes (TCOs): TCOs are highly reactive dienophiles due to their significant ring strain. nih.govtcichemicals.com The reaction between a methyltetrazine and a TCO is exceptionally fast and is a widely used strategy for bioconjugation. broadpharm.comnih.gov This reaction has been successfully employed for the site-specific labeling of proteins both in vitro and in vivo. nih.gov
Norbornenes: Norbornenes are another class of strained alkenes that react efficiently with methyltetrazines. conju-probe.combroadpharm.com While the reaction rates are generally more moderate compared to TCOs, they are still highly effective for bioconjugation in aqueous environments. broadpharm.com
Cyclopropenes: Cyclopropenes are considered "mini-tags" due to their small size and high reactivity with tetrazines. nih.gov The reactivity of cyclopropenes can be tuned by altering their substituents, with some derivatives reacting even faster than TCOs with certain tetrazines. nih.gov These reactions are irreversible and can be performed orthogonally to azide-alkyne cycloadditions. nih.gov
Table 1: Comparison of Strained Dienophiles for IEDDA Reactions with Methyltetrazine
| Dienophile | Key Features | Representative Reaction Rates | Applications |
|---|---|---|---|
| trans-Cyclooctenes (TCOs) | High ring strain, very fast kinetics. nih.govtcichemicals.com | Up to 2000 M⁻¹s⁻¹ with some tetrazines. broadpharm.com | Live cell imaging, protein labeling. broadpharm.comnih.gov |
| Norbornenes | Good reactivity in aqueous media. broadpharm.com | ~1 M⁻¹s⁻¹ in aqueous media. broadpharm.com | Bioconjugation. broadpharm.com |
| Cyclopropenes | Small size ("mini-tags"), tunable reactivity. nih.gov | Rates vary by over two orders of magnitude depending on substituents. nih.gov | DNA templated ligations, bioconjugation. nih.gov |
The IEDDA reaction between a tetrazine and a dienophile initially forms a metastable dihydropyridazine (B8628806) (DHP) adduct. nih.gov This intermediate can then be converted to a stable pyridazine (B1198779) through oxidation. nih.gov In many bioconjugation applications, particularly in radiolabeling, the presence of multiple DHP isomers and their slow conversion to the final pyridazine can be a drawback. nih.gov Research has shown that this conversion can be sluggish, sometimes taking hours or even days to complete at room temperature. nih.gov However, recent studies have developed methods to accelerate this conversion. For example, heating the radiolabeled bioconjugates in an aqueous solution at 60°C for at least 10 minutes in the presence of air can lead to the successful and rapid conversion of DHPs to the stable, oxidized pyridazine form. nih.gov
Azide-Alkyne Cycloaddition (AAC) with the Azide (B81097) Moiety in Research Applications
The azide group on this compound provides a second, orthogonal handle for bioconjugation through azide-alkyne cycloaddition (AAC) reactions. broadpharm.comcd-bioparticles.netmedchemexpress.com This allows for the attachment of a second molecule of interest containing an alkyne group, independently of the methyltetrazine reaction. The orthogonality of the IEDDA and AAC reactions has been demonstrated in concurrent labeling of different intracellular targets. nih.gov
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free version of the AAC reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.comnih.gov The ring strain in these alkynes significantly lowers the activation energy of the reaction, allowing it to proceed efficiently under physiological conditions without the need for a toxic copper catalyst. nih.gov This makes SPAAC particularly well-suited for applications in living cells and whole organisms. medchemexpress.comnih.gov While generally slower than the fastest IEDDA reactions, SPAAC is still a robust and widely used method for bioorthogonal labeling. nih.gov
In controlled in vitro settings where cytotoxicity is not a concern, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and regioselective method for forming a stable triazole linkage. cd-bioparticles.netmedchemexpress.commdpi.com This reaction is known for its excellent kinetics and high efficiency, often requiring lower concentrations of reagents and shorter reaction times compared to its uncatalyzed counterpart. mdpi.com The reaction typically involves a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent, and is often stabilized by a chelating ligand to improve efficiency and reduce potential side reactions. nih.govresearchgate.net CuAAC is a powerful tool for a wide range of applications, including the synthesis of complex biomolecular conjugates and materials. mdpi.comresearchgate.net
Table 2: Comparison of Azide-Alkyne Cycloaddition (AAC) Strategies
| Reaction | Key Features | Catalyst | Typical Alkynes | Applications |
|---|---|---|---|---|
| SPAAC | Catalyst-free, suitable for live systems. medchemexpress.comnih.gov | None | Strained cyclooctynes (e.g., DBCO, BCN). medchemexpress.commedchemexpress.com | Live cell labeling, in vivo imaging. medchemexpress.comnih.gov |
| CuAAC | Fast kinetics, high efficiency, regioselective. mdpi.com | Copper(I). nih.govmdpi.com | Terminal alkynes. nih.govmdpi.com | In vitro bioconjugation, synthesis of protein conjugates. nih.govresearchgate.net |
Dual and Sequential Ligation Strategies for Complex Biomolecular Architecture in Research Design
The unique structure of this compound, featuring two distinct and bioorthogonal reactive groups—a methyltetrazine and an azide—at opposite ends of a polyethylene (B3416737) glycol (PEG) spacer, makes it an exemplary reagent for sophisticated bioconjugation schemes. nih.govraineslab.com These two functionalities react via completely independent chemical pathways, allowing for controlled, stepwise modifications of biomolecules. This orthogonality is the cornerstone of its utility in constructing complex molecular assemblies where precise control over the placement of each component is critical.
The methyltetrazine moiety participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. tcichemicals.comnih.gov This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst. tcichemicals.comnih.gov Concurrently, the azide group can undergo a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative like dibenzocyclooctyne (DBCO), or a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. nih.govnih.gov The ability to trigger these reactions independently allows researchers to dictate the order of conjugation, a strategy known as sequential ligation.
For instance, a biomolecule, such as a protein or an antibody, can first be functionalized with a TCO group at a specific site. The this compound linker can then be attached via the rapid IEDDA reaction. This initial ligation leaves the azide group on the other end of the PEG linker available for a subsequent reaction. In a second, independent step, a different molecule, perhaps a fluorescent dye, a drug payload, or an imaging agent functionalized with a DBCO or alkyne group, can be attached via SPAAC or CuAAC. nih.govnih.gov The hydrophilic PEG7 spacer in the linker enhances the water solubility of the resulting conjugate, which is often crucial for biological applications. nih.gov
This dual ligation capability is instrumental in the design of antibody-drug conjugates (ADCs), where an antibody is linked to a potent cytotoxic drug. tcichemicals.comnih.gov Using a linker like this compound, the antibody can be precisely modified with a specific drug-to-antibody ratio (DAR), a critical parameter for the efficacy and safety of the ADC. Similarly, in the development of advanced imaging probes, this linker can be used to attach both a targeting moiety (e.g., a peptide) and a signaling molecule (e.g., a fluorophore or a radiolabel) to a central scaffold. rsc.org
The following table provides a representative example of a sequential ligation strategy for the construction of a dual-labeled protein using a tetrazine-azide linker.
| Ligation Step | Reactant 1 | Reactant 2 | Reaction Type | Typical Conditions | Product |
| Step 1 | Protein-TCO | This compound | IEDDA | PBS buffer, pH 7.4, Room Temp, 1-2 h | Protein-linker conjugate |
| Step 2 | Protein-linker-azide | Alkyne-Fluorophore | CuAAC | PBS buffer, pH 7.4, CuSO₄, sodium ascorbate (B8700270), ligand (e.g., BTTAA), Room Temp, 2-4 h | Dual-labeled protein |
| Step 2 (alternative) | Protein-linker-azide | DBCO-Drug | SPAAC | PBS buffer, pH 7.4, Room Temp, 4-12 h | Protein-drug conjugate |
This structured approach, enabled by the orthogonal reactivity of this compound, provides researchers with a powerful method to assemble multifaceted biomolecular constructs with a high degree of precision and control, thereby facilitating the exploration of complex biological systems and the development of novel therapeutic and diagnostic agents.
Advanced Research Applications and Methodologies Utilizing Methyltetrazine Amido Peg7 Azide
Development of Chemical Probes for Molecular and Cellular Research
The unique architecture of Methyltetrazine-amido-PEG7-azide makes it an ideal scaffold for constructing sophisticated chemical probes designed to investigate complex biological processes at the molecular and cellular levels.
In the realm of cellular imaging, the ability to specifically label and visualize biomolecules in their native environment is paramount. This compound serves as a critical linker for creating fluorescent probes for this purpose. Researchers can conjugate a fluorophore to one end of the molecule, for instance, via the azide (B81097) group reacting with an alkyne-modified dye. The remaining methyltetrazine moiety can then be used to target a specific biomolecule that has been metabolically or genetically engineered to display a TCO group. This strategy allows for "no-wash" imaging, where the fluorescence of the probe is significantly enhanced upon binding to its target, reducing background noise and improving signal clarity. nih.gov The methyltetrazine itself can act as a quencher for certain fluorophores, with fluorescence being restored upon reaction with a dienophile, a "click-to-release" mechanism that further enhances the fluorogenic properties of the probe. nih.gov This approach has been successfully employed to visualize enzyme activities within live cells. nih.gov For example, a probe containing a methyltetrazine was used to target and visualize cathepsin activity, demonstrating the compatibility of this bioorthogonal handle in living systems. nih.gov
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in preclinical research to visualize and quantify biological processes in vivo. The development of PET probes often relies on the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a targeting molecule. This compound facilitates the synthesis of such radiochemical probes through a pretargeting strategy. nih.govnih.gov In this approach, a biomolecule, such as an antibody modified with a TCO group, is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing radiolabeled tetrazine, synthesized using the azide functionality of a precursor molecule, is injected. nih.gov The highly efficient iEDDA reaction between the tetrazine and the TCO-modified antibody at the target site leads to the accumulation of the radionuclide, enabling high-contrast PET imaging. nih.gov This method has been demonstrated to effectively delineate tumor masses in preclinical models. nih.gov The PEG linker in these constructs enhances the solubility and pharmacokinetic properties of the resulting radiotracer. nih.gov
Affinity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify and characterize protein interactions and enzyme activities within complex biological samples. researchgate.netnih.gov this compound can be integrated into affinity-based probes to facilitate the identification of protein targets of small molecules or to profile enzyme activities. researchgate.netnih.gov A typical affinity probe consists of a reactive group that covalently binds to a target protein, a reporter tag (e.g., biotin) for enrichment, and often a linker. By incorporating this compound, a dual-tagging strategy can be employed. For instance, a small molecule inhibitor could be functionalized with this linker. The azide group could be used to attach a biotin (B1667282) tag for affinity purification, while the methyltetrazine moiety allows for a secondary detection method, such as fluorescence imaging after reaction with a TCO-fluorophore conjugate. researchgate.netnih.gov This dual functionality enhances the robustness and versatility of the proteomic workflow.
Strategies for Cell Surface and Intracellular Biomolecule Labeling in Research
The bioorthogonal reactivity of this compound provides a powerful tool for the specific labeling of biomolecules on the cell surface and within the intracellular environment. nih.govresearchgate.net This is often achieved through metabolic labeling, where cells are cultured with precursors of biomolecules (e.g., sugars, amino acids, or nucleosides) that have been chemically modified to contain a bioorthogonal handle, such as an alkyne or a TCO group. Once incorporated into cellular structures, these handles can be specifically targeted by a probe containing the complementary reactive group.
For instance, cells can be treated with an alkyne-modified sugar, leading to the display of alkyne groups on cell surface glycoproteins. A fluorescent probe synthesized using this compound, where a fluorophore is attached via the tetrazine moiety, can then be used to label these glycoproteins through the azide-alkyne click reaction. acs.orgnih.govnih.gov The hydrophilic PEG7 linker helps to improve the water solubility of the probe and minimize non-specific binding to the cell surface. scbt.combioglyco.comaxispharm.com Conversely, the tetrazine group on the linker can be used to react with TCO-modified biomolecules for highly efficient labeling in live cells. nih.govresearchgate.net
Application in Targeted Protein Degradation Research: Design and Synthesis of PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.commedchemexpress.com A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the ternary complex.
This compound is a valuable building block for the synthesis of PROTACs, serving as a PEG-based linker. medchemexpress.commedchemexpress.combiocat.com Its bifunctional nature allows for the sequential or convergent attachment of the target-binding ligand and the E3 ligase ligand. nih.gov For example, one ligand can be attached via the azide group using click chemistry, while the other can be conjugated through a reaction involving the tetrazine, or more commonly, a precursor to the tetrazine moiety. The PEG7 component of the linker can enhance the physicochemical properties of the resulting PROTAC, such as its solubility and ability to promote effective ternary complex formation. medchemexpress.combiochempeg.com The triazole ring formed from the azide-alkyne click reaction is also metabolically stable, a desirable feature for drug candidates. nih.gov
Assembly of Complex Biomolecular Constructs and Self-Assembled Systems for Structural and Functional Research
The precise and efficient conjugation capabilities afforded by this compound are instrumental in the construction of complex, multi-component biomolecular systems. The orthogonality of the iEDDA and azide-alkyne cycloaddition reactions allows for the controlled assembly of different molecular entities onto a central scaffold. researchgate.net For example, one could envision attaching a protein to the linker via the azide group and a nucleic acid through the tetrazine moiety, creating a specific protein-DNA conjugate for studying their interactions. The PEG7 linker provides flexibility and spatial separation between the conjugated molecules, which can be critical for maintaining their individual functions. This approach is valuable for creating novel biomaterials, biosensors, and for fundamental studies in structural biology and nanotechnology. nih.gov
Integration into Functionalized Biomaterials for Investigative Studies
The methyltetrazine moiety of this compound is instrumental in its integration into biomaterials for creating dynamic and interactive environments for cellular research. This is primarily achieved through the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of bioorthogonal chemistry that is highly specific and can proceed rapidly under physiological conditions without the need for a catalyst. nih.govacs.org The tetrazine group reacts swiftly with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond, releasing nitrogen gas as the sole byproduct. nih.govnih.gov This highly efficient ligation strategy has been widely adopted for the functionalization of various biomaterials, including hydrogels and material surfaces. nih.govtamu.edu
Hydrogels, which are water-swollen polymer networks, can be engineered to mimic the extracellular matrix (ECM) and provide a three-dimensional (3D) environment for cell culture. nih.gov By incorporating molecules like this compound into the hydrogel scaffold, researchers can create a platform for subsequent modifications. For instance, a hydrogel can be formed with dangling tetrazine groups. nih.gov These groups can then be used to immobilize bioactive molecules, such as peptides or proteins that have been modified with a TCO group. This allows for the precise control of the biochemical and physical properties of the cellular microenvironment over time. nih.gov
A key application of this technology is in the creation of biomaterial surfaces that can influence cell behavior. By first coating a surface with a polymer containing tetrazine groups, it becomes possible to graft various molecules of interest that have been functionalized with TCO. nih.gov This method has been used to attach enzymes, antibodies, and peptides to surfaces to study their effects on cell adhesion, proliferation, and differentiation. nih.govbiorxiv.org The ability to create patterned or gradient surfaces with specific biological cues is a powerful tool for investigating fundamental cellular processes. oregonstate.edu
The azide group on this compound provides a secondary layer of functionality. Once the molecule is integrated into a biomaterial via its tetrazine group, the azide handle remains available for further modification through well-established "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This allows for the attachment of reporter molecules, such as fluorophores for imaging, or biotin tags for purification and analysis. For example, a hydrogel functionalized with this compound could be used to capture a TCO-modified protein, and the azide group could then be used to attach a fluorescent dye to visualize the protein's distribution within the hydrogel.
Table 1: Applications of Tetrazine-Functionalized Biomaterials
| Application Area | Biomaterial Type | Bioorthogonal Reaction | Purpose of Functionalization | Reference |
| 3D Cell Culture | Hydrogels | Tetrazine-TCO ligation | Creating cell-instructive microenvironments and allowing for in situ modulation of hydrogel properties. | nih.gov |
| Surface Modification | Polymer Coatings | Tetrazine-TCO ligation | Grafting bioactive molecules to study cell adhesion, morphology, and biofilm formation. | nih.gov |
| Drug Delivery | Hydrogels | Tetrazine-TCO ligation | Localizing and activating systemically administered pro-drugs at a specific site. | nih.gov |
| Tissue Engineering | Gelatin Hydrogels | Tetrazine-Norbornene | Tuning the mechanical properties and creating compartmentalized co-culture systems. | researchgate.net |
Advancements in Activity-Based Protein Profiling (ABPP) Methodologies for Enzyme Activity Research
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the active state of enzymes within complex biological systems. nih.govbattelle.org ABPP utilizes chemical probes that covalently bind to the active site of specific enzymes, allowing for their detection and identification. nih.govrsc.org The incorporation of bioorthogonal handles, such as azide groups, into ABPP probes has significantly advanced the field by enabling a two-step labeling approach. nih.govnih.gov
In this two-step methodology, a cell-permeable ABPP probe containing an azide tag is introduced to cells or cell lysates. nih.govresearchgate.net This probe will react with its target enzymes. Following this, a reporter molecule, such as a fluorophore or a biotin tag equipped with a complementary alkyne group, is added. nih.gov The azide and alkyne groups then react via CuAAC, attaching the reporter to the enzyme-probe complex. nih.gov This approach offers several advantages, including the use of smaller, more cell-permeable probes, which minimizes potential interference with cellular processes. nih.govresearchgate.net
This compound is well-suited to contribute to advanced ABPP methodologies. The azide group serves as the bioorthogonal handle for the aforementioned two-step labeling process. An activity-based probe could be designed where the reactive "warhead" that targets a specific enzyme class is linked to the azide end of this compound. After the probe has labeled its target enzymes in a complex proteome, the alkyne-functionalized reporter tag can be "clicked" on for detection or enrichment. nih.govmdpi.com
The presence of the methyltetrazine group on the same molecule opens up possibilities for more sophisticated experimental designs. For instance, after an azide-bearing ABPP probe has labeled its target enzyme, the methyltetrazine moiety could be used to ligate the entire enzyme-probe complex to a TCO-functionalized surface or nanoparticle. This would allow for the spatial immobilization or enrichment of active enzymes from a lysate for further analysis.
This dual-functionality could also be leveraged in multi-step labeling experiments. An enzyme could first be labeled with an azide-containing probe. Subsequently, a TCO-containing molecule could be introduced to the system, which would then be captured by the methyltetrazine group of the initial probe. This would bring a third component to the complex, enabling the study of protein-protein interactions or the delivery of a specific molecule to the site of an active enzyme.
Table 2: Key Components and Strategies in Click Chemistry-Based ABPP
| Component/Strategy | Description | Role of Azide/Alkyne | Advantage | Reference |
| Two-Step Labeling | A cell-permeable probe with a bioorthogonal handle labels the target enzyme, followed by reaction with a reporter tag. | The azide on the probe reacts with an alkyne on the reporter tag. | Improves cell permeability of the probe and allows for modular attachment of different reporters. | nih.govnih.gov |
| Activity-Based Probes (ABPs) | Small molecules with a reactive group, a linker, and a reporter tag (or handle) that covalently modify enzyme active sites. | The azide serves as the handle for the bioorthogonal reporter tag attachment. | Directly measures enzyme activity rather than protein abundance. | nih.govrsc.org |
| Click Chemistry | Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction. | Forms a stable triazole linkage between the azide-probe and alkyne-reporter. | High reaction rate and specificity in complex biological mixtures. | nih.govresearchgate.net |
| Enrichment and Identification | Biotin-azide or -alkyne tags are used to enrich probe-labeled proteins for subsequent identification by mass spectrometry. | The azide or alkyne on the tag facilitates its attachment to the probe. | Enables the identification of enzyme targets from a complex proteome. | researchgate.net |
Comparative Analysis and Methodological Optimization in Research Utilizing Methyltetrazine Amido Peg7 Azide
Comparative Reactivity and Efficiency Assessments with Alternative Bifunctional Linkers in Research Settings
The utility of Methyltetrazine-amido-PEG7-azide is best understood through comparison with other bifunctional linkers employed in similar research contexts. The primary reaction chemistries it enables are the inverse electron-demand Diels-Alder (IEDDA) cycloaddition via the methyltetrazine group and the azide-alkyne cycloaddition.
The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast reaction kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. tcichemicals.com This is significantly faster than many other bioorthogonal reactions, including the strain-promoted azide-alkyne cycloaddition (SPAAC), which typically exhibits rate constants in the range of 10⁻² to 10⁻¹ M⁻¹s⁻¹. tcichemicals.com The methyl group on the tetrazine ring in this compound provides a balance of high stability in aqueous media and rapid reaction kinetics with TCO derivatives, making it a preferred choice for applications requiring fast conjugation at low concentrations, such as live-cell imaging. iris-biotech.de
In comparison to other tetrazine-based linkers, the nature of the substituent on the tetrazine ring plays a critical role in both reactivity and stability. While hydrogen-substituted tetrazines can exhibit even faster reaction kinetics (up to 30,000 M⁻¹s⁻¹), they often show lower stability and less tolerance to varied reaction conditions. iris-biotech.de Conversely, tetrazines with strong electron-withdrawing groups can have accelerated reaction rates but may also be more susceptible to degradation in biological environments. acs.org The methyl group in this compound offers a compromise, providing enhanced stability over more reactive, unsubstituted tetrazines while maintaining a high reaction rate. adcreviews.com
The azide (B81097) moiety of this compound allows for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC. CuAAC is a highly efficient and widely used click chemistry reaction, but the requirement for a copper catalyst can be a drawback in cellular applications due to potential cytotoxicity. iris-biotech.de SPAAC, which utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), circumvents the need for a metal catalyst but generally proceeds at a slower rate than the tetrazine-TCO ligation. medchemexpress.com
The presence of the PEG7 linker in this compound also contributes to its efficiency by increasing its hydrophilicity and water solubility. broadpharm.com This is a significant advantage over more hydrophobic linkers, as it can reduce aggregation and improve the bioavailability of the conjugated molecules in aqueous research settings.
| Feature | This compound | Other Tetrazine Linkers (e.g., H-Tetrazine) | SPAAC Linkers (e.g., DBCO-PEG-Azide) |
| Primary Reaction | IEDDA with TCO | IEDDA with TCO | Strain-Promoted Azide-Alkyne Cycloaddition |
| Reaction Kinetics | Very Fast (10³ - 10⁶ M⁻¹s⁻¹) tcichemicals.comiris-biotech.de | Extremely Fast (up to 30,000 M⁻¹s⁻¹) iris-biotech.de | Moderate (10⁻² - 10⁻¹ M⁻¹s⁻¹) tcichemicals.com |
| Stability | High stability in aqueous media iris-biotech.de | Lower stability iris-biotech.de | Generally stable |
| Catalyst Requirement | Catalyst-free iris-biotech.de | Catalyst-free iris-biotech.de | Catalyst-free |
| Key Advantages | Balance of stability and high reactivity | Extremely rapid kinetics | No metal catalyst required |
| Considerations | --- | Potential for lower stability | Slower reaction rates than IEDDA |
Strategies for Optimizing Reaction Conditions for Diverse Research Systems
The efficiency of ligations involving this compound can be fine-tuned by optimizing several reaction parameters. These strategies are crucial for adapting the linker to a wide array of research systems, from in vitro bioconjugation to complex cellular environments.
For the Tetrazine-TCO Ligation:
Choice of Dienophile: The reactivity of the IEDDA reaction is highly dependent on the structure of the dienophile. Trans-cyclooctene (TCO) and its derivatives are the most common reaction partners for tetrazines due to their high ring strain, which accelerates the reaction. nih.gov More strained dienophiles can lead to even faster kinetics. nih.gov
Solvent and Temperature: While the tetrazine-TCO ligation is robust and can proceed under a wide range of conditions, including aqueous buffers at physiological pH, the reaction rate can be influenced by the solvent. iris-biotech.de Temperature can also be adjusted to modulate the reaction speed, although most applications benefit from the rapid kinetics at room temperature or 37°C. acs.org
Concentration of Reactants: Due to the fast second-order rate constants, the tetrazine-TCO ligation is highly efficient even at low micromolar concentrations of the reactants, which is a significant advantage in biological systems where the concentrations of target molecules may be limited. iris-biotech.de
For the Azide-Alkyne Cycloaddition:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): When using the azide moiety for CuAAC, the key to optimization lies in maintaining the copper catalyst in its active Cu(I) oxidation state. This can be achieved through the use of reducing agents like sodium ascorbate (B8700270) and stabilizing ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or bathophenanthroline (B157979) disulfonate (BPS). nih.gov The choice of ligand is critical for preventing catalyst precipitation and protecting the biomolecules from damage. The addition of organic co-solvents like DMSO can sometimes be beneficial for increasing the solubility of reactants and improving reaction efficiency. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For SPAAC, the primary factor for optimization is the choice of the strained alkyne. Different strained alkynes, such as DBCO, BCN, or cyclooctynes, exhibit varying reaction kinetics with azides. The selection should be based on the desired reaction speed and the stability of the alkyne under the specific experimental conditions.
| Reaction | Key Optimization Parameters |
| Tetrazine-TCO Ligation | Choice of TCO derivative, reactant concentrations, solvent, temperature |
| CuAAC | Copper(I) source and concentration, reducing agent, stabilizing ligand, pH, temperature, co-solvents |
| SPAAC | Choice of strained alkyne (e.g., DBCO, BCN), reactant concentrations, solvent, temperature |
Considerations for Minimizing Non-Specific Interactions and Background in Biological Research
A significant challenge in biological research is minimizing non-specific binding of probes and linkers to unintended cellular components, which can lead to high background signals and confounding results. The design of this compound incorporates features that help mitigate these issues.
The high chemoselectivity of both the IEDDA and azide-alkyne cycloaddition reactions is a primary factor in reducing non-specific interactions. conju-probe.com These reactions are bioorthogonal, meaning the reactive moieties (tetrazine, azide, TCO, alkyne) are largely inert to the vast array of functional groups present in biological systems, thus minimizing off-target reactions. nih.gov
The hydrophilic PEG7 spacer plays a crucial role in reducing non-specific binding. broadpharm.com PEGylation is a well-established strategy to increase the water solubility and biocompatibility of molecules, which in turn can decrease their non-specific adsorption to proteins and cell membranes. researchgate.net The oligoethylene glycol backbone helps to create a hydration layer around the conjugated molecule, effectively shielding it from non-specific interactions.
To further minimize background, particularly in imaging applications, several strategies can be employed:
Washing Steps: Thorough washing after the labeling reaction can help to remove any unbound linker-probe conjugate.
Blocking: Pre-treating cells or tissues with a blocking agent, such as bovine serum albumin (BSA), can help to saturate non-specific binding sites. researchgate.net
Fluorogenic Probes: The use of fluorogenic probes that only become fluorescent upon reaction with the target can significantly improve the signal-to-noise ratio. nih.gov
Challenges in Applying this compound in Complex Biological Research Environments
Despite its advantages, the application of this compound in complex biological settings, such as in living organisms, presents several challenges.
One of the main challenges is the inherent trade-off between the reactivity and stability of the tetrazine moiety. acs.org While highly reactive tetrazines are desirable for rapid labeling, they can also be more prone to degradation in the complex milieu of a living system, which contains numerous nucleophiles that can react with and deactivate the tetrazine ring. acs.org Although methyl-substituted tetrazines like the one in this compound offer a good balance, their stability over long periods in vivo can still be a concern.
The azide functionality, when used in the context of CuAAC, introduces the challenge of copper toxicity in living systems. While ligands can help to chelate the copper and reduce its toxicity, careful optimization is required to achieve efficient catalysis without causing cellular damage. nih.gov This has led to the increased popularity of SPAAC for in vivo applications, despite its slower kinetics.
Diffusion and accessibility of the linker to the target site within a complex biological environment, such as a dense tissue or a specific subcellular organelle, can also be a significant hurdle. nih.gov The size and physicochemical properties of the entire conjugate, including the linker, the probe, and the targeting molecule, will influence its ability to reach its intended destination.
Finally, achieving spatial and temporal control over the ligation reaction can be challenging. While the bioorthogonal nature of the reaction provides a high degree of specificity, ensuring that the conjugation occurs only at the desired time and location may require more advanced strategies, such as the use of caged reactants that are activated by an external trigger like light. chemrxiv.org
Future Directions and Emerging Research Avenues
Exploration of Novel Bioorthogonal Reaction Partnerships Enabled by Methyltetrazine-amido-PEG7-azide Analogues
The field of bioorthogonal chemistry is continually seeking to expand its repertoire of reaction partners to enable more complex and multiplexed experiments. nih.govnih.gov While the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO) is well-established for its rapid kinetics and high specificity, researchers are investigating analogues of this compound to forge new bioorthogonal pairings. iris-biotech.debiosyn.com The aim is to develop systems with tunable reactivity, alternative activation triggers, and compatibility with an even broader range of biological functionalities. acs.orgrsc.org
One area of focus is the development of novel tetrazine derivatives with altered electronic properties to modulate their reactivity with different dienophiles. rsc.org For instance, the introduction of electron-withdrawing or -donating groups to the tetrazine ring can fine-tune the reaction rate of the iEDDA cycloaddition. rsc.org This allows for the creation of orthogonal tetrazine-alkene pairs that can react independently within the same biological system, enabling the simultaneous tracking of multiple molecular targets.
Furthermore, the azide (B81097) moiety of this compound provides a gateway to a host of other "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comcd-bioparticles.netmedchemexpress.com This dual functionality allows for the sequential or simultaneous labeling of different molecules using distinct bioorthogonal strategies. Researchers are designing novel probes where the azide can react with an alkyne-modified biomolecule, while the tetrazine remains available for a subsequent reaction with a TCO-tagged entity. biorxiv.org This modularity is crucial for constructing complex biological sensors and imaging agents.
| Reaction Type | Reactant 1 (from analogue) | Reactant 2 | Key Features | Potential Applications |
|---|---|---|---|---|
| iEDDA | Modified Tetrazine | Strained Alkene (e.g., TCO) | Tunable kinetics, high specificity | Multiplexed imaging, orthogonal labeling |
| CuAAC | Azide | Terminal Alkyne | High yield, robust reaction | Synthesis of complex bioconjugates |
| SPAAC | Azide | Strained Alkyne (e.g., DBCO) | Copper-free, biocompatible | Live-cell imaging, in vivo applications |
High-Throughput Screening (HTS) Methodologies in Chemical Biology Research Utilizing this Compound
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large libraries of compounds. csmres.co.uk The robust and specific nature of the reactions involving this compound makes it an ideal tool for developing novel HTS assays. rsc.org
One promising application is in the development of "in situ" click chemistry screening. rsc.org In this approach, fragments of potential inhibitors are functionalized with either an azide or an alkyne. When a biological target brings these fragments into close proximity, they can "click" together to form a high-affinity inhibitor. The bifunctionality of this compound analogues can be leveraged to create more complex and efficient screening platforms. For example, a library of azide-containing fragments could be screened against an alkyne-functionalized target, with the subsequent addition of a tetrazine-linked reporter for signal generation.
The fluorogenic properties of certain tetrazine reactions are also being exploited for HTS. nih.govnih.gov Some tetrazine derivatives are quenched in their native state and become highly fluorescent upon reaction with a dienophile. nih.govnih.gov This "turn-on" fluorescence provides a direct and sensitive readout for HTS assays, eliminating the need for wash steps and reducing background noise. nih.govacs.org Researchers are designing HTS platforms where the binding of a molecule of interest brings a tetrazine and a dienophile together, triggering a fluorescent signal that can be easily detected in a high-throughput format.
Integration with Advanced Multimodal Imaging and Analytical Techniques for Research
The ability to visualize biological processes at multiple scales and with different imaging modalities is crucial for a comprehensive understanding of complex systems. nih.gov this compound and its derivatives are being integrated into multimodal imaging probes that combine the strengths of different techniques, such as fluorescence microscopy, positron emission tomography (PET), and magnetic resonance imaging (MRI). rsc.orgnih.govresearchgate.net
By attaching a fluorescent dye to the azide group and a radiolabel-chelating agent to the tetrazine moiety (or vice versa), researchers can create probes for simultaneous PET-fluorescence imaging. rsc.orgnih.gov This allows for whole-body imaging with PET to track the biodistribution of a probe, followed by high-resolution fluorescence microscopy to visualize its localization at the cellular and subcellular level. rsc.orgnih.gov The PEG linker in this compound provides the necessary spacing and flexibility to ensure that both the fluorophore and the chelator can function optimally.
Furthermore, the incorporation of ¹⁹F atoms into the structure of these probes is being explored for ¹⁹F MRI, a technique that offers high specificity due to the lack of endogenous ¹⁹F in the body. researchgate.net This would enable a trimodal imaging approach, providing anatomical, functional, and molecular information from a single probe. The development of such sophisticated imaging agents is critical for advancing our understanding of disease progression and for the development of more effective diagnostics and therapies. nih.govresearchgate.net
| Imaging Modalities | Probe Components | Advantages | Research Focus |
|---|---|---|---|
| PET-Fluorescence | Radiolabel (e.g., ¹⁸F, ⁶⁸Ga, ⁸⁹Zr), Fluorophore | Whole-body and cellular level imaging | Cancer diagnosis, drug tracking |
| ¹⁹F MRI-Fluorescence | ¹⁹F atoms, Fluorophore | High specificity, anatomical context | Cell tracking, in vivo biosensing |
| SPECT-Fluorescence | SPECT isotope (e.g., ¹¹¹In), Fluorophore | Functional and optical imaging | Theranostics, antibody-drug conjugate tracking |
Conceptual Expansion of Targeted Degradation Strategies in Research
Targeted protein degradation has emerged as a powerful therapeutic strategy for eliminating disease-causing proteins. nih.govnih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its degradation. medchemexpress.comnih.govresearchgate.net The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. explorationpub.comnih.gov
This compound is a valuable tool for the synthesis and optimization of PROTACs. medchemexpress.combiocat.com Its bifunctional nature allows for the modular assembly of PROTACs using click chemistry, facilitating the rapid generation of libraries with varying linker lengths and compositions. nih.gov This is crucial for identifying the optimal linker that allows for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.comnih.gov
Beyond PROTACs, researchers are exploring other targeted degradation strategies, such as lysosome-targeting chimeras (LYTACs), which direct extracellular and membrane-associated proteins to the lysosome for degradation. youtube.com The principles of bioorthogonal chemistry enabled by this compound are being applied to the design of novel LYTACs and other degradation platforms. For example, a tetrazine-modified antibody could be used to target a cell surface receptor, followed by the administration of a TCO-linked lysosome-targeting signal to trigger degradation. This "in vivo" click-to-degrade approach offers a new level of control and specificity for targeted protein degradation.
Design of Smart Click-to-Release Systems for Controlled Activation in Research Models
The ability to release a bioactive molecule at a specific time and location is a major goal in drug delivery and chemical biology. acs.orgnih.gov "Click-to-release" systems, where a bioorthogonal reaction triggers the cleavage of a linker and the release of a payload, are a promising approach to achieve this goal. nih.govrsc.orgresearchgate.net Tetrazine-based click-to-release chemistry is particularly attractive due to its fast reaction kinetics and biocompatibility. rsc.orgnih.gov
This compound can be incorporated into smart click-to-release systems in several ways. The tetrazine moiety can serve as the trigger, reacting with a dienophile to initiate a cleavage cascade that releases a caged drug or fluorescent probe. rsc.orgrsc.org The azide group can be used to attach the system to a targeting molecule, such as an antibody or a nanoparticle, to ensure its delivery to the desired site.
Researchers are designing increasingly sophisticated click-to-release systems that respond to multiple stimuli. acs.orgrsc.org For example, a system could be designed where the release of a drug is contingent on both the presence of a specific enzyme and the addition of a tetrazine-containing trigger. This dual-gated approach would provide an extra layer of control and minimize off-target effects. The development of such smart, stimuli-responsive systems holds great promise for the development of next-generation therapeutics and research tools with unprecedented precision and control. acs.orgnih.govnih.gov
Q & A
Q. How should researchers validate successful conjugation of this compound to biomolecules?
- Methodological Answer : Conjugation to amines (e.g., lysine residues) is confirmed via MALDI-TOF MS (mass shift ≈1,200 Da for PEG7-azide) and fluorescence anisotropy (for labeled antibodies). Orthogonal validation uses gel electrophoresis (SDS-PAGE) with Coomassie staining and tetrazine-specific fluorescence probes .
Q. What controls are essential for ensuring reproducibility in bioorthogonal labeling experiments?
- Methodological Answer : Include (1) a no-TCO control to confirm tetrazine specificity, (2) a no-azide control to rule out nonspecific binding, and (3) a competition assay with free TCO to quantify labeling efficiency. Data normalization to internal standards (e.g., housekeeping proteins) ensures comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
